molecular formula C10H12O3 B8546520 4-(2-Methoxy)ethylbenzoic acid CAS No. 60835-91-8

4-(2-Methoxy)ethylbenzoic acid

Cat. No. B8546520
M. Wt: 180.20 g/mol
InChI Key: ITEAVUAJAIIBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06124341

Procedure details

To a 3-necked 50 mL flask fitted with two septa and a nitrogen balloon was added 800 mg (20 mmol) of 60% NaH dispersed in mineral oil. The oil was removed by washing and decanting with hexanes (3×5 mL), using a pipette and keeping a positive pressure of N2 over the flask. Next, 5 mL of THF was added, the suspension was cooled with an ice bath, then a solution of 2.01 g (10.0 mmol) of 4-bromophenethanol in 5 mL of THF was added via cannula. The ice bath was removed, and the mixture was stirred for 10 min, then 700 mL (11 mmol) of iodomethane was added. The mixture was stirred at ambient temperature for 1 h, then 1 mL of H2O was added to quench the excess NaH. The reaction was poured into 50 mL of H2O, then extracted with diethyl ether (3×20 mL). The combined ether layers were back extracted with brine (1×20 mL), dried over MgSO4, filtered, and concentrated to 2.08 g (97%) of a colorless oil. To a solution of 1.03 g (4.78 mmol) of the above 4-(2-methoxy)ethylbromobenzene in 10 mL of THF was added 400 mg of magnesium turnings, and a crystal of I2. The mixture was heated to reflux under N2 for 5 min, then cooled to ambient temperature. The Grignard reagent was transferred via syringe to a 50 mL 3-necked flask under N2. A balloon of C02 was opened over the reaction, and the red color quickly faded to yellow. After stirring for 1 h at ambient temperature, the reaction was concentrated in vacuo. The residue was taken up in 20 mL of H2O and acidified with 12M HCl to pH=1, then extracted with diethyl ether (3×10 mL). The combined ether layers were back extracted with 2M NaOH (3×5 mL), then the combined NaOH layers were extracted with diethyl ether (2×5 mL). The basic layers were treated with 12M HCl until pH=1, then the product was extracted with ethyl acetate (2×5 mL). The combined ethyl acetate layers were back extracted with brine (1×5 mL), dried over MgSO4, filtered, and concentrated to 427 mg (50%) of 4-(2-methoxy)ethylbenzoic acid as a yellow solid. The yellow impurity did not interfere with any subsequent reactions.
Name
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
2.01 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
reactant
Reaction Step Four
Quantity
1.03 g
Type
reactant
Reaction Step Five
Quantity
400 mg
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Na+].C1C(C[CH2:10][OH:11])=CC=C(Br)C=1.IC.[CH3:15][O:16][CH2:17][CH2:18][C:19]1[CH:24]=[CH:23][C:22](Br)=[CH:21][CH:20]=1.[Mg].II.C1C[O:32]CC1>O>[CH3:15][O:16][CH2:17][CH2:18][C:19]1[CH:24]=[CH:23][C:22]([C:10]([OH:11])=[O:32])=[CH:21][CH:20]=1 |f:0.1|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2.01 g
Type
reactant
Smiles
C1=CC(=CC=C1CCO)Br
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
700 mL
Type
reactant
Smiles
IC
Step Five
Name
Quantity
1.03 g
Type
reactant
Smiles
COCCC1=CC=C(C=C1)Br
Name
Quantity
400 mg
Type
reactant
Smiles
[Mg]
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Seven
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3-necked 50 mL flask fitted with two septa
ADDITION
Type
ADDITION
Details
dispersed in mineral oil
CUSTOM
Type
CUSTOM
Details
The oil was removed
WASH
Type
WASH
Details
by washing
CUSTOM
Type
CUSTOM
Details
decanting with hexanes (3×5 mL)
ADDITION
Type
ADDITION
Details
Next, 5 mL of THF was added
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was cooled with an ice bath
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to quench the excess NaH
ADDITION
Type
ADDITION
Details
The reaction was poured into 50 mL of H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×20 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined ether layers were back extracted with brine (1×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 2.08 g (97%) of a colorless oil
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under N2 for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
A balloon of C02 was opened over the reaction
STIRRING
Type
STIRRING
Details
After stirring for 1 h at ambient temperature
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×10 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined ether layers were back extracted with 2M NaOH (3×5 mL)
EXTRACTION
Type
EXTRACTION
Details
the combined NaOH layers were extracted with diethyl ether (2×5 mL)
ADDITION
Type
ADDITION
Details
The basic layers were treated with 12M HCl until pH=1
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate (2×5 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined ethyl acetate layers were back extracted with brine (1×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 427 mg (50%) of 4-(2-methoxy)ethylbenzoic acid as a yellow solid

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
COCCC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.